molecular formula C15H12ClN3S B12913412 1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-N-(4-methylphenyl)- CAS No. 92434-09-8

1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-N-(4-methylphenyl)-

Katalognummer: B12913412
CAS-Nummer: 92434-09-8
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: LKCPXOALCAIVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Vorbereitungsmethoden

The synthesis of 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, its anticancer activity is partly attributed to the inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII . These enzymes play a role in regulating pH within cancer cells, and their inhibition can disrupt cellular processes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.

    5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine: Contains a methyl group instead of a chlorine atom, which can influence its properties and applications.

The uniqueness of 5-(4-chlorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

92434-09-8

Molekularformel

C15H12ClN3S

Molekulargewicht

301.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H12ClN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19)

InChI-Schlüssel

LKCPXOALCAIVOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.